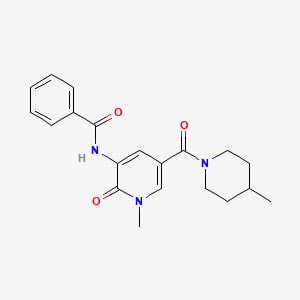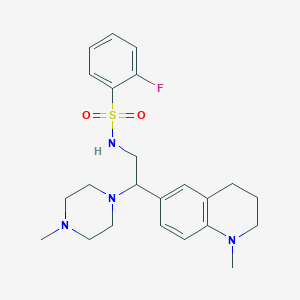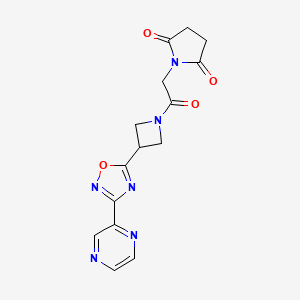![molecular formula C17H18N2OS B2632037 2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene CAS No. 920118-90-7](/img/structure/B2632037.png)
2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MMBI and has shown promising results in various biological assays.
科学的研究の応用
Crystal Structure Analysis : Studies such as Liu et al. (2012) and Li et al. (2015) focus on the crystal structure of compounds similar to 2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene. These studies contribute to the understanding of molecular conformations and intermolecular interactions, which are essential for applications in material science and pharmaceuticals (Liu et al., 2012); (Li et al., 2015).
Synthesis and Characterization of Derivatives : Research by Milata et al. (1992) and Ha (2012) involves the synthesis and characterization of derivatives that are structurally related to benzimidazole. This research is critical for developing new chemical entities with potential pharmaceutical applications (Milata et al., 1992); (Ha, 2012).
Polarity and Structural Studies : Ishmaeva et al. (2012) explored the polarity and structure of benzimidazole derivatives, which can be important for understanding the physicochemical properties of similar compounds for applications in material science and molecular electronics (Ishmaeva et al., 2012).
Reactions and Product Formation : Research by Kaiya et al. (1998) and Cui et al. (2017) delves into the reactions of benzimidazole derivatives and their product formations. These studies are significant for synthetic chemistry, aiding in the development of novel compounds and understanding reaction mechanisms (Kaiya et al., 1998); (Cui et al., 2017).
Supramolecular Chemistry : Rüttimann et al. (1992) explored the self-assembly of complexes involving benzimidazole derivatives, which is crucial in supramolecular chemistry for the development of molecular devices and materials (Rüttimann et al., 1992).
Spectral Analysis and Chemical Properties : Studies like those by Johansson and Persson (1978) and Pianka (1968) analyze the spectral properties and chemical behavior of benzimidazole derivatives. This knowledge is fundamental for applications in analytical chemistry and pharmaceutical analysis (Johansson & Persson, 1978); (Pianka, 1968).
特性
IUPAC Name |
1-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-7-3-6-10-16(13)20-11-12-21-17-18-14-8-4-5-9-15(14)19(17)2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQDTULTRYZOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)
![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)

![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)




![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2631970.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2631973.png)

